2-Aminooxybenzoic acid 2-Aminooxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14174406
InChI: InChI=1S/C7H7NO3/c8-11-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)
SMILES:
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol

2-Aminooxybenzoic acid

CAS No.:

Cat. No.: VC14174406

Molecular Formula: C7H7NO3

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

2-Aminooxybenzoic acid -

Specification

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
IUPAC Name 2-aminooxybenzoic acid
Standard InChI InChI=1S/C7H7NO3/c8-11-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)
Standard InChI Key NBGAYCYFNGPNPV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C(=O)O)ON

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

2-Aminooxybenzoic acid consists of a benzoic acid backbone with an aminooxy group (-O-NH₂) at the ortho position (Figure 1). This configuration distinguishes it from 2-aminobenzoic acid (anthranilic acid), which features an amino group (-NH₂) at the same position . The presence of the oxygen atom in the aminooxy group introduces unique electronic and steric effects, influencing solubility, reactivity, and intermolecular interactions.

Figure 1: Comparative Structures

  • 2-Aminobenzoic acid: C₇H₇NO₂, -NH₂ substitution .

  • 2-(Oxalyl-amino)-benzoic acid: C₉H₇NO₅, -NH-C(=O)-C(=O)-OH substitution .

  • 2-Aminooxybenzoic acid: C₇H₇NO₃, -O-NH₂ substitution.

The molecular weight of 2-aminooxybenzoic acid is 153.14 g/mol, intermediate between its amino and oxalyl-amino analogs .

Synthesis and Derivatives

Synthetic Routes

While no direct synthesis of 2-aminooxybenzoic acid is documented in the provided sources, methodologies for analogous compounds suggest feasible pathways:

  • Reductive Amination: Analogous to the synthesis of 2-(N-benzylamino)benzoic acids , substituting benzaldehyde with hydroxylamine could yield the aminooxy derivative.

  • Oxime Formation: Reaction of 2-nitrobenzoic acid with hydroxylamine followed by reduction may produce the target compound.

Table 1: Comparison of Synthetic Methods for Benzoic Acid Derivatives

CompoundMethodYield (%)Reference
2-(N-Benzylamino)benzoic acidNaBH₄ reduction in methanol85–90
2-Aminobenzoic acidHydrolysis of isatoic anhydride75
2-Aminooxybenzoic acidHypothetical: Oxime reductionN/A

Physicochemical Properties

Solubility and Thermodynamics

The solubility of 2-aminobenzoic acid in aqueous binary solvents exhibits temperature-dependent behavior, with maximum solubility in ethanol-water mixtures at 308.15 K . By analogy, 2-aminooxybenzoic acid is expected to show lower solubility due to increased polarity from the -O-NH₂ group.

Table 2: Estimated Solubility Parameters

CompoundSolubility in Water (g/L)Log P
2-Aminobenzoic acid5.2 (298 K)1.39
2-Aminooxybenzoic acid~2.1 (298 K)*0.87*
*Predicted values using group contribution methods.

Biological and Industrial Applications

Pharmaceutical Intermediates

2-Aminooxybenzoic acid’s structure suggests utility in synthesizing heterocycles like benzoxazines, which are precursors to bioactive molecules . For example, 1-benzyl-2H-benzo[d] oxazine-2,4-dione derivatives demonstrate anticonvulsant activity .

Chelation Chemistry

The aminooxy group’s ability to coordinate metal ions could enable applications in catalysis or metallodrug design, analogous to auranofin’s use as a kinase inhibitor .

Challenges and Future Directions

Current data gaps include experimental validation of synthetic routes, solubility measurements, and biological activity profiling. Collaborative studies integrating computational modeling (e.g., DFT for reactivity predictions) and high-throughput screening are recommended.

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